

Troubleshooting guide for poor dispersion of Aerosil R 805

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Technical Support Center: AEROSIL® R 805

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal dispersion of AEROSIL® R 805 in their formulations.

Troubleshooting Guide: Poor Dispersion of AEROSIL® R 805

Poor dispersion of AEROSIL® R 805 can manifest as undispersed particles, lower than expected viscosity, or loss of rheological effectiveness over time. This guide provides a systematic approach to identifying and resolving common dispersion issues.

Question: My AEROSIL® R 805 is not properly "wetting out" and is floating on the surface of my liquid. What should I do?

Answer: This is a common issue, as fumed silica has a very low bulk density.[1] To ensure proper incorporation, follow these steps:

 Initial Wetting Phase: Add AEROSIL® R 805 slowly to the liquid under low-shear mixing (e.g., 100-300 rpm).[2] This allows the particles to be gradually incorporated into the liquid phase without excessive dusting.[1][2]

Troubleshooting & Optimization





- Create a Vortex: The mixer blade should create a vortex that draws the powder down into the liquid.[3]
- Sufficient Wet-in Time: Allow enough time for the AEROSIL® R 805 to be fully wetted by the vehicle before increasing the mixing speed.[3][4]

Question: After mixing, I still see agglomerates or my system has a gritty texture. How can I improve the dispersion?

Answer: The presence of agglomerates indicates insufficient shear force to break them down into smaller aggregates.[5] Consider the following factors:

- Dispersion Equipment: Low-shear mixers like propeller or stirring blades are generally insufficient for dispersing fumed silica.[5][6] High-shear dispersion (HSD) equipment, such as a dissolver with a sawtooth-type blade, is the minimum requirement for grades like AEROSIL® R 805.[5][6] For optimal dispersion and higher efficiency, consider using more energy-intensive equipment like rotor-stator mixers, sand mills, or three-roll mills.[2][4][5]
- Shear Rate (Tip Speed): The performance of fumed silica improves with increasing shear forces.[4] For most industrial applications, a tip speed of 8–10 m/s (26–32 ft/s) is recommended for sufficient shear.[5]
- Dispersion Time: Ensure adequate mixing time to allow for the breakdown of agglomerates. However, excessively long dispersion times can lead to temperature buildup, which may negatively impact the system.[4][5]

Question: The viscosity of my formulation is lower than expected, or I am experiencing a loss of thickening over time. What could be the cause?

Answer: Insufficient viscosity or a decrease in viscosity can be due to several factors:

- Under-dispersion: If the AEROSIL® R 805 is not adequately dispersed, the three-dimensional network responsible for thickening cannot form effectively.[5][6] Revisit your dispersion process, focusing on shear rate and equipment.
- Over-dispersion: Excessive shear can break down the fumed silica aggregates beyond their optimal size.[4] This can lead to a decrease in aggregate-to-aggregate interaction and a loss



of thickening and thixotropy.[4]

- Temperature Buildup: High temperatures during dispersion can lead to a faster wetting of pigments and potentially cause over-dispersion of the fumed silica.[4] This can result in a lower mixing viscosity.[4][5]
- Solvent Polarity: The thickening efficiency of AEROSIL® R 805 is dependent on the polarity of the liquid medium. In general, hydrophobic grades like AEROSIL® R 805 are more effective in semi-polar to polar systems.[4]
- Improper Addition Sequence: The order in which components are added to your formulation is crucial. For example, in water-reducible systems, it is recommended to add the hydrophobic fumed silica to the vehicle before the water adjustment.[3] If water encapsulates the unwetted fumed silica, further dispersion becomes very difficult.[3]

Frequently Asked Questions (FAQs)

Q1: What is AEROSIL® R 805?

A1: AEROSIL® R 805 is a hydrophobic fumed silica that has been after-treated with an octylsilane.[7] This surface treatment makes it effective for rheology control in complex liquid systems, particularly in semi-polar to polar environments.[4] It is used as a thickening agent, anti-settling agent, and for pigment stabilization.[8]

Q2: What is the recommended loading level for AEROSIL® R 805?

A2: The optimal loading level is system-specific and should be determined by experimentation. [4][5] As a starting point, a concentration of less than 1.0% by weight of the total formulation is often suggested for coatings and inks.[4] For anti-settling properties, the loading may be up to 1.5%.[4] In adhesives and sealants, typical loading levels are higher, in the range of 4-8% by weight.[4]

Q3: Can I add AEROSIL® R 805 to my formulation as a post-additive to adjust viscosity?

A3: It is generally not recommended to add fumed silica in powder form as a post-additive due to the lower shear forces typically used in the letdown stage of production.[3] However, with the newer "Easy-to-Disperse" (E2D) grades, post-addition for rheology adjustment is possible.[9]



For standard grades, preparing a masterbatch with a portion of the resin system under high shear is a more effective method for incorporation.[3]

Q4: How does temperature affect the dispersion of AEROSIL® R 805?

A4: Increased temperature during dispersion can lower the viscosity of the system, which may seem counterintuitive.[4][5] This is because higher temperatures can lead to faster wetting of pigments and potentially over-dispersion of the fumed silica aggregates, reducing their thickening efficiency.[4] It is important to keep the dispersion time to a minimum to avoid excessive heat buildup.[4][5]

Q5: What type of mixing blade is recommended for dispersing AEROSIL® R 805?

A5: For high-shear dispersion (HSD), an aggressive sawtooth-type blade (also known as a dissolver or Cowles blade) is recommended.[5][6] The ratio of the blade diameter to the vessel diameter should be between 1:2 and 1:3 to ensure a strong vortex for efficient powder incorporation.[3]

Data Presentation

Table 1: Physicochemical Properties of AEROSIL® R 805

Property	Value	Unit
Specific Surface Area (BET)	125 - 175	m²/g
pH in 4% Dispersion	3.5 - 5.5	-
Loss on Drying (2h at 105°C)	≤ 0.5	%
Carbon Content	4.5 - 6.5	%
Tamped Density	approx. 60	g/L
SiO ₂ Content	≥ 99.8	%

Data sourced from product information sheets.[7][8]

Table 2: Illustrative Effect of Shear Rate on Viscosity



Shear Rate (Tip Speed)	Dispersion Quality	Resulting Viscosity (Illustrative)
Low (1.5 - 6 m/s)	Poor (Agglomerates present)	Low
Medium (7 - 8 m/s)	Moderate (Some agglomerates)	Medium
High (8 - 10 m/s)	Good (Homogeneous dispersion)	High (Optimal)
Very High (>10 m/s)	Potential for Over-dispersion	May Decrease

This table provides illustrative data based on the principle that viscosity generally increases with shear rate up to an optimal point, after which it may decrease due to over-dispersion.[4][5]

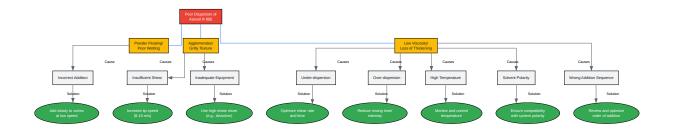
Experimental Protocols

Protocol 1: Standard Dispersion Procedure for AEROSIL® R 805

- Preparation: Weigh the required amount of AEROSIL® R 805. Ensure the dispersion vessel and high-shear mixer (e.g., dissolver with a sawtooth blade) are clean and dry.
- Initial Wetting: Add the liquid medium to the dispersion vessel. Begin mixing at a low speed (100-300 rpm) to create a vortex.
- Powder Addition: Slowly add the AEROSIL® R 805 into the vortex. Continue mixing at low speed until all the powder is wetted and incorporated into the liquid.
- High-Shear Dispersion: Increase the mixer speed to achieve a tip speed of 8-10 m/s.
- Dispersion Time: Continue high-shear mixing for a predetermined time (e.g., 10-20 minutes).
 Monitor the temperature to avoid excessive heat buildup.
- Evaluation: After dispersion, visually inspect the sample for any signs of undispersed particles or agglomerates. Measure the viscosity using a suitable rheometer.

Mandatory Visualization





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A troubleshooting workflow for poor dispersion of Aerosil R 805.

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